Rauwolscine hydrochloride

Overview

Description

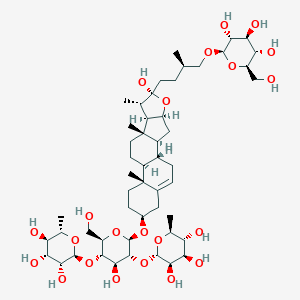

Rauwolscine hydrochloride: It is a stereoisomer of yohimbine and is found in various species within the genera Rauvolfia and Corynanthe . This compound acts predominantly as an α2-adrenergic receptor antagonist and has been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist .

Mechanism of Action

Target of Action

Rauwolscine hydrochloride primarily targets the α2-adrenergic receptors . It also interacts with 5-HT1A serotonin receptors . These receptors play a crucial role in regulating neurotransmitter release in the central nervous system .

Mode of Action

This compound acts predominantly as an antagonist of α2-adrenergic receptors . It blocks these receptors, thereby inhibiting their function . Additionally, it has been shown to function as a partial agonist of 5-HT1A serotonin receptors .

Biochemical Pathways

The antagonistic action of this compound on α2-adrenergic receptors can lead to an increase in the release of norepinephrine, a neurotransmitter involved in various physiological processes . Its partial agonistic action on 5-HT1A serotonin receptors can influence serotonin signaling, which plays a key role in mood regulation .

Result of Action

This compound’s action on α2-adrenergic and 5-HT1A serotonin receptors can lead to various physiological effects. For instance, its antagonistic action on α2-adrenergic receptors can aid in fat burning . Its partial agonistic action on 5-HT1A serotonin receptors can induce serotonin-like effects .

Biochemical Analysis

Biochemical Properties

Rauwolscine hydrochloride acts predominantly as an α2-adrenergic receptor antagonist . It has also been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist . The Ki value of this compound as an α2 adrenergic receptor antagonist is 12 nM .

Cellular Effects

This compound has been reported to have various effects on cells. It is primarily taken for boosting fat loss, improving physical performance, and enhancing libido and sexual function

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various receptors. It binds to α2-adrenergic receptors, functioning predominantly as an antagonist . It also interacts with 5-HT1A receptors as a partial agonist and with 5-HT2A and 5-HT2B receptors as an antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rauwolscine hydrochloride can be extracted from the bark, stem, and leaves of Rauvolfia species. The extraction process involves alternating steps of acidification and basification using specific organic solvents . Another method involves percolating dried Rauwolfia leaves with organic solvents, followed by acidification and purification steps .

Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from Rauvolfia species using organic solvents and precipitation processes. The yields from roots and leaves of Rauvolfia canescens are 0.017% and 0.4%, respectively .

Chemical Reactions Analysis

Types of Reactions: Rauwolscine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Aqueous ammonia or potassium hydroxide can be used to hydrolyze this compound to form rauwolscinic acid.

Oxidation and Reduction:

Major Products: The hydrolysis of this compound results in the formation of rauwolscinic acid, which is amphoteric in character and forms a well-crystallized hydrochloride .

Scientific Research Applications

Rauwolscine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Yohimbine: A stereoisomer of rauwolscine, yohimbine is also an α2-adrenergic receptor antagonist but has a slightly different receptor binding profile.

Corynanthine: Another stereoisomer, corynanthine is α1-selective, whereas rauwolscine is α2-selective.

Ajmalicine (Raubasine): Structurally related to rauwolscine, ajmalicine is used for its adrenolytic properties.

Uniqueness: Rauwolscine hydrochloride is unique due to its specific and reversible antagonism of α2-adrenergic receptors and its partial agonist activity at 5-HT1A receptors . This combination of actions makes it particularly useful in research related to mood modulation, fat metabolism, and cardiovascular studies .

Properties

CAS No. |

6211-32-1 |

|---|---|

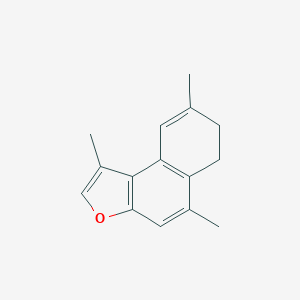

Molecular Formula |

C21H27ClN2O3 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

methyl (1S,15S,18S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1 |

InChI Key |

PIPZGJSEDRMUAW-MIFCKTTJSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

Isomeric SMILES |

COC(=O)C1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

Key on ui other cas no. |

65-19-0 6211-32-1 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rauwolscine hydrochloride impact the cardiovascular response to acute stress, as demonstrated in the study?

A1: The study demonstrated that pre-treatment with this compound, an alpha 2-receptor antagonist, effectively abolished both the mean arterial pressure (MAP) and mean circulatory filling pressure (MCFP) increases typically observed in rats subjected to air-jet stress []. This suggests that this compound, by blocking alpha 2-adrenergic receptors, prevents the venoconstriction that contributes to the elevation of MAP and MCFP during acute stress. Notably, the heart rate response to stress remained unaffected by this compound, indicating a specific action on venoconstriction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.